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Foundational

pKa values and ionization behavior of 1-Methyl-1H-imidazol-2-amine

An In-Depth Technical Guide to the pKa and Ionization Behavior of 1-Methyl-1H-imidazol-2-amine Abstract This technical guide provides a comprehensive analysis of the acid-base properties, specifically the pKa and ionizat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Ionization Behavior of 1-Methyl-1H-imidazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties, specifically the pKa and ionization behavior, of 1-Methyl-1H-imidazol-2-amine. As a derivative of the 2-aminoimidazole scaffold, a privileged structure in medicinal chemistry, understanding its protonation equilibrium is paramount for professionals in drug discovery and development.[1] This document synthesizes theoretical principles with experimental and computational methodologies, offering field-proven insights into the factors governing its ionization and the subsequent impact on physicochemical properties crucial for pharmacological applications.

Introduction: The Significance of 1-Methyl-1H-imidazol-2-amine

1-Methyl-1H-imidazol-2-amine belongs to the versatile class of 2-aminoimidazoles, heterocyclic compounds that are integral to numerous natural products and synthetic molecules with significant biological activities.[1][2] The 2-aminoimidazole skeleton is frequently employed in the design of therapeutic agents, acting as a modulator for various biological targets.[1]

The ionization state of a molecule, dictated by its pKa value(s) and the surrounding pH, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. It governs fundamental properties such as aqueous solubility, membrane permeability, and the ability to engage in specific interactions with biological targets. For researchers, a thorough understanding of the ionization behavior of 1-Methyl-1H-imidazol-2-amine is not merely academic; it is a foundational requirement for predicting its behavior in physiological systems and for the rational design of new chemical entities.

Molecular Structure and Loci of Basicity

The chemical structure of 1-Methyl-1H-imidazol-2-amine features an imidazole ring with a methyl group at the N1 position and an amino group at the C2 position. This arrangement creates a unique electronic environment with two primary sites susceptible to protonation: the exocyclic amino nitrogen and the endocyclic imino nitrogen (N3).

  • N1 Nitrogen: This nitrogen is part of a tertiary amine, substituted with a methyl group. Its lone pair of electrons is integral to the aromatic sextet of the imidazole ring, rendering it non-basic.[3][4]

  • Exocyclic Amino Nitrogen (-NH₂): This primary amine nitrogen is attached to the C2 carbon.

  • N3 Imino Nitrogen: This "pyridine-like" nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in aromaticity, making it available for protonation.[3][4]

The proximity of these nitrogen atoms forms a guanidine-like system (N-C(N)-N), which is known for its strong basicity due to the significant resonance stabilization of its conjugate acid.

Ionization Equilibrium and pKa Value

The basicity of 1-Methyl-1H-imidazol-2-amine is quantified by the pKa of its conjugate acid, the 1-methyl-1H-imidazol-2-aminium ion. This value represents the pH at which the concentrations of the neutral base and its protonated form are equal.

The primary protonation event leads to a resonance-stabilized cation where the positive charge is delocalized across the exocyclic nitrogen, the C2 carbon, and the N3 ring nitrogen. This delocalization is the principal reason for the compound's notable basicity.

G cluster_eq Neutral 1-Methyl-1H-imidazol-2-amine (Neutral Base) Protonated 1-Methyl-1H-imidazol-2-aminium (Conjugate Acid) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Based on literature data for closely related compounds, the pKa of the conjugate acid of 1-Methyl-1H-imidazol-2-amine is reported to be 8.65 .[5] This indicates that it is a significantly stronger base than imidazole (pKa ≈ 7) but a weaker base than guanidine (pKa ≈ 13.6).[5] At physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form.

Table 1: Physicochemical Properties of 1-Methyl-1H-imidazol-2-amine
PropertyValueSource
Molecular Formula C₄H₇N₃[6][7]
Molecular Weight 97.12 g/mol [6]
pKa (Conjugate Acid) 8.65[5]
Boiling Point 255.1 °C[7][8]
XLogP3 -1.2[6]

Methodologies for pKa Determination

The determination of pKa values is a critical experimental undertaking. Several robust methods are available, each with its own set of advantages. As a Senior Application Scientist, the choice of method is dictated by the compound's properties (e.g., solubility, chromophore presence) and the required precision.

Experimental Approaches

Commonly employed experimental methods rely on monitoring a pH-dependent physical parameter, which typically yields a sigmoidal curve from which the pKa can be derived at the inflection point.[9]

  • Potentiometric Titration: This is the gold standard for pKa determination due to its simplicity and high accuracy.[9][10] It involves the stepwise addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

  • UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated.

  • Capillary Electrophoresis (CE): In CE, the effective mobility of an analyte is dependent on its charge-to-size ratio. As the pH of the buffer changes, the degree of ionization and thus the effective mobility changes, allowing for the determination of the pKa.[9]

Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a self-validating system for the accurate determination of the pKa of 1-Methyl-1H-imidazol-2-amine hydrochloride.

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of 1-Methyl-1H-imidazol-2-amine hydrochloride[11][12] and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

  • Titration Setup: Place the analyte solution in a jacketed beaker to maintain constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer. Use an automated titrator for precise delivery of the NaOH solution.

  • Execution: Begin the titration by adding small, precise increments of the NaOH titrant. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is determined from the pH value at the half-equivalence point. For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point.

G A Calibrate pH Meter D Assemble Titration Cell (Jacketed Beaker, Stirrer, Electrode) A->D B Prepare Analyte Solution (1-Methyl-1H-imidazol-2-amine HCl) B->D C Prepare Standardized Titrant (0.1 M NaOH) E Perform Automated Titration (Add NaOH increments, record pH) C->E D->E F Plot pH vs. Volume E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Determine Equivalence Point G->H I Calculate pKa (pH at 1/2 Equivalence Point) H->I

Computational Approaches

In silico methods provide a powerful alternative or complement to experimental pKa determination. These methods are particularly valuable in early-stage drug discovery for screening large libraries of compounds.

The most common approach involves calculating the free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle.[13] Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to calculate the gas-phase energies of the protonated and neutral species.[14][15] A solvation model, like the Polarizable Continuum Model (PCM), is then applied to account for the free energy of solvation.[13] While computationally intensive, these methods can yield pKa values with an accuracy often within 1 pKa unit of experimental values.[13]

Implications for Research and Drug Development

The pKa value of 8.65 has profound consequences for the behavior of 1-Methyl-1H-imidazol-2-amine in a biological context.

  • Aqueous Solubility: At physiological pH (~7.4), the molecule is >90% protonated. This cationic form interacts favorably with water, leading to significantly higher aqueous solubility compared to the neutral form. This is a desirable property for drug administration and distribution in the bloodstream.

  • Membrane Permeability: The high degree of ionization at physiological pH presents a challenge for passive diffusion across lipophilic biological membranes (e.g., the intestinal epithelium, the blood-brain barrier). The charged species is less likely to partition into the lipid bilayer, potentially leading to poor oral absorption or limited central nervous system penetration.

  • Target Binding: The protonated imidazolium moiety is an excellent hydrogen bond donor and can participate in crucial electrostatic (charge-charge) interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's active site. The specific ionization state is therefore often essential for molecular recognition and biological activity.

Conclusion

1-Methyl-1H-imidazol-2-amine is a basic molecule with a conjugate acid pKa of 8.65, a property dominated by the resonance stabilization of its protonated form. This value indicates that the compound is predominantly charged and cationic under most physiological conditions. This ionization behavior is a double-edged sword: it enhances aqueous solubility while potentially limiting passive membrane permeability. A deep, quantitative understanding of this equilibrium, achieved through rigorous experimental methods like potentiometric titration and supported by computational analysis, is indispensable for scientists aiming to harness the therapeutic potential of the 2-aminoimidazole scaffold in drug discovery and development.

References

  • Topol, I. A., Tawa, G. J., Burt, S. K., & Rashin, A. A. (1997). Calculation of Absolute and Relative Acidities of Substituted Imidazoles in Aqueous Solvent. The Journal of Physical Chemistry A, 101(50), 10075–10081. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566321, 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2006). Development of Methods for the Determination of pKa Values. In Drug Bioavailability (pp. 1-24). Springer. [Link]

  • ChemBK. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10154076, 1-Methyl-1H-imidazol-2-amine hydrochloride. Retrieved from [Link]

  • Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Physical Chemistry Chemical Physics, 13(28), 12895-12903. [Link]

  • Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. [Link]

  • Wang, Z., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]

  • Various Authors. (2017). pKa of imidazoles. Chemistry Stack Exchange. [Link]

  • Al-Ghafri, B., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(23), 7303. [Link]

  • Alí-Torres, J., Rodríguez-Santiago, L., & Sodupe, M. (2011). Supplementary Material for Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance. Royal Society of Chemistry. [Link]

  • Various Authors. (2017). Site of first protonation of imidazole and aminoimidazole. Chemistry Stack Exchange. [Link]

  • Trofimov, A. A., & Gidaspov, A. A. (2017). 2-Aminoimidazoles in medicinal chemistry. Future Medicinal Chemistry, 9(13), 1599-1623. [Link]

Sources

Exploratory

Distinguishing Anhydrous and Hydrate Forms of 1-Methyl-1H-imidazol-2-amine HCl: An In-depth Technical Guide

Introduction: The Critical Role of Solid-State Forms in Drug Development In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its developability,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solid-State Forms in Drug Development

In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of its developability, stability, and ultimate therapeutic efficacy. Polymorphism, the ability of a compound to exist in multiple crystalline forms, and solvatomorphism, where solvent molecules are incorporated into the crystal lattice, are phenomena of profound importance. This guide focuses on a specific instance of solvatomorphism: the distinction between the anhydrous and hydrate forms of 1-Methyl-1H-imidazol-2-amine hydrochloride. While chemically identical, these forms can exhibit significant differences in their physicochemical properties, including solubility, dissolution rate, hygroscopicity, and stability.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding and the ability to rigorously characterize these forms are paramount to ensuring consistent product quality and performance.

This technical guide provides a detailed exploration of the structural and practical differences between the anhydrous and hydrate forms of 1-Methyl-1H-imidazol-2-amine HCl. We will delve into the fundamental principles of hydration in crystalline solids and present a suite of analytical techniques essential for their differentiation and characterization. Each section is designed to provide not only the "what" but also the "why," grounding experimental protocols in sound scientific principles to empower robust and reliable solid-state analysis.

Physicochemical Properties: A Tale of Two Forms

The incorporation of water molecules into the crystal lattice of 1-Methyl-1H-imidazol-2-amine HCl to form a hydrate fundamentally alters the intermolecular interactions, leading to distinct macroscopic properties. Generally, hydrates are thermodynamically more stable than their anhydrous counterparts under ambient conditions, which can translate to lower aqueous solubility and dissolution rates.[1] This can have significant implications for bioavailability. Conversely, the anhydrous form, while potentially more soluble, may be more susceptible to hydration upon exposure to moisture, leading to physical instability of the drug substance and product.

PropertyAnhydrous Form (Anticipated)Hydrate Form (Anticipated)Significance in Drug Development
Molecular Weight 133.58 g/mol [2]> 133.58 g/mol (dependent on stoichiometry)Accurate determination is crucial for dosage calculations and formulation development.
Aqueous Solubility HigherLowerDirectly impacts dissolution rate and potentially bioavailability.[3]
Dissolution Rate FasterSlowerA key parameter for predicting in-vivo performance of oral solid dosage forms.
Hygroscopicity High (prone to hydration)Low (stable at ambient humidity)Affects handling, processing, and storage stability.[4]
Melting Point Distinct melting pointDehydration followed by melting of the anhydrate, or incongruent melting.A key thermal characteristic for identification and stability assessment.
Crystal Structure Different unit cell parameters and packingDifferent unit cell parameters and packingThe fundamental basis for the observed differences in physical properties.

Analytical Characterization: A Multi-Technique Approach

A definitive differentiation between the anhydrous and hydrate forms of 1-Methyl-1H-imidazol-2-amine HCl necessitates a multi-pronged analytical strategy. No single technique provides a complete picture; rather, the convergence of data from several orthogonal methods lends the highest degree of confidence.

Thermal Analysis: Unveiling the Role of Water

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for detecting the presence and quantifying the amount of water in a crystalline solid.

TGA measures the change in mass of a sample as a function of temperature. For a hydrate, a distinct weight loss corresponding to the evaporation of water will be observed upon heating.

Experimental Protocol: TGA for Water Content Determination

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the 1-Methyl-1H-imidazol-2-amine HCl sample into a clean, tared TGA pan (aluminum or platinum).

  • Experimental Parameters:

    • Heating Rate: 10 °C/min. A slower heating rate can improve resolution of thermal events.

    • Temperature Range: 25 °C to 300 °C. This range is typically sufficient to observe dehydration without causing significant degradation of the organic molecule.

    • Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and facilitate the removal of evolved water vapor.

  • Data Analysis:

    • The TGA thermogram will show a step-wise decrease in mass. The onset temperature of this step indicates the beginning of dehydration.

    • Quantify the percentage of mass loss. This can be used to calculate the stoichiometry of the hydrate (e.g., monohydrate, dihydrate).

Causality Behind Experimental Choices:

  • A controlled heating rate ensures that the sample temperature increases uniformly, allowing for the clear separation of thermal events.

  • An inert purge gas prevents oxidative degradation of the sample and efficiently removes the evolved water from the sample environment, preventing potential re-adsorption.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic and exothermic transitions, such as dehydration and melting.

Experimental Protocol: DSC for Phase Transition Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the 1-Methyl-1H-imidazol-2-amine HCl sample into a hermetically sealed aluminum pan. A pinhole in the lid is recommended to allow for the escape of water vapor during dehydration.

  • Experimental Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the melting point of the anhydrous form.

    • Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Hydrate: An endothermic peak corresponding to dehydration will be observed. This may be followed by a sharp endotherm at a higher temperature corresponding to the melting of the newly formed anhydrous material.

    • Anhydrate: A single, sharp endothermic peak corresponding to its melting point will be observed.

Causality Behind Experimental Choices:

  • Hermetically sealed pans with a pinhole contain the sample while allowing evolved gases to escape in a controlled manner, preventing pressure buildup and ensuring accurate thermal event detection.

  • Comparing the thermograms of the two forms allows for unambiguous identification based on their distinct thermal profiles.

Diagram: Thermal Analysis Workflow

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_sample Weigh 5-10 mg of sample tga_heat Heat at 10°C/min under N2 tga_sample->tga_heat tga_result Observe weight loss step tga_heat->tga_result hydrate_interp Hydrate: Weight loss corresponding to water stoichiometry tga_result->hydrate_interp anhydrous_interp Anhydrous: No significant weight loss before decomposition tga_result->anhydrous_interp dsc_sample Weigh 2-5 mg of sample in pinned pan dsc_heat Heat at 10°C/min under N2 dsc_sample->dsc_heat dsc_result Observe endotherms for dehydration/melting dsc_heat->dsc_result dsc_hydrate_interp Hydrate: Dehydration endotherm followed by melting endotherm dsc_result->dsc_hydrate_interp dsc_anhydrous_interp Anhydrous: Single melting endotherm dsc_result->dsc_anhydrous_interp start Sample of 1-Methyl-1H-imidazol-2-amine HCl start->tga_sample start->dsc_sample

Caption: Workflow for thermal analysis of anhydrous vs. hydrate forms.

Vibrational Spectroscopy: Probing Molecular Bonds

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the presence of water and observing changes in the hydrogen bonding network within the crystal lattice.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The O-H stretching and bending vibrations of water molecules in a hydrate give rise to characteristic absorption bands.

Experimental Protocol: FTIR Analysis via KBr Pellet

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any adsorbed water.

    • In a dry environment (e.g., a glove box or under a nitrogen purge), grind 1-2 mg of the 1-Methyl-1H-imidazol-2-amine HCl sample with approximately 200 mg of the dry KBr using an agate mortar and pestle.

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[5][6]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Hydrate: Look for broad absorption bands in the 3500-3200 cm⁻¹ region, corresponding to O-H stretching vibrations of the water molecules. A band around 1630 cm⁻¹ is also indicative of the H-O-H bending vibration.[7]

    • Anhydrate: These characteristic water bands will be absent.

    • Compare the fingerprint regions (typically <1500 cm⁻¹) of the two forms for shifts in peaks, which indicate differences in the crystal lattice and hydrogen bonding environment of the amine hydrochloride itself.

Causality Behind Experimental Choices:

  • The KBr pellet method provides a uniform, solid matrix for the sample, minimizing scattering and producing a high-quality spectrum.

  • A dry environment for sample preparation is critical to prevent the hygroscopic KBr and potentially the anhydrous sample from absorbing atmospheric moisture, which would lead to erroneous results.[7]

X-ray Diffraction (XRD): The Fingerprint of a Crystal

Powder X-ray Diffraction (PXRD) is a non-destructive technique that provides a unique "fingerprint" of a crystalline solid. The diffraction pattern is dependent on the crystal lattice structure, making it a definitive method for distinguishing between anhydrous and hydrate forms.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation:

    • Gently grind the sample to a fine, uniform powder using a mortar and pestle.

    • Mount the powder onto a sample holder. For air-sensitive or hygroscopic samples, an air-tight sample holder with a low-background dome or film should be used.[8][9]

  • Instrument Parameters:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range: A common range is 2° to 40° in 2θ.

    • Scan Speed/Step Size: A slower scan speed or smaller step size will improve data quality and resolution.

  • Data Analysis:

    • The anhydrous and hydrate forms will produce distinct diffraction patterns with peaks at different 2θ angles and with different relative intensities.

    • These patterns can be compared to reference patterns if available, or used for qualitative identification and quality control.

Causality Behind Experimental Choices:

  • A fine, uniform powder ensures that a random orientation of crystallites is presented to the X-ray beam, producing a diffraction pattern that is representative of the bulk material.

  • For potentially unstable forms like the anhydrate, an air-tight sample holder is crucial to prevent hydration during the analysis.[9]

Diagram: Analytical Workflow for Solid-State Characterization

G cluster_thermal Thermal Analysis cluster_spectroscopy Spectroscopy cluster_diffraction Diffraction start Unknown Solid Form of 1-Methyl-1H-imidazol-2-amine HCl tga TGA start->tga dsc DSC start->dsc ftir FTIR start->ftir pxrd PXRD start->pxrd interp1 interp1 tga->interp1 Mass Loss? interp2 interp2 dsc->interp2 Dehydration Endotherm? interp3 interp3 ftir->interp3 O-H Bands Present? interp4 interp4 pxrd->interp4 Unique Pattern? hydrate_id Hydrate Form Identified interp1->hydrate_id Yes anhydrate_id Anhydrous Form Identified interp1->anhydrate_id No interp2->hydrate_id Yes interp2->anhydrate_id No interp3->hydrate_id Yes interp3->anhydrate_id No interp4->hydrate_id Compare to Reference interp4->anhydrate_id Compare to Reference

Caption: Integrated analytical workflow for form identification.

Conclusion: Ensuring Quality and Consistency through Rigorous Characterization

The differentiation between the anhydrous and hydrate forms of 1-Methyl-1H-imidazol-2-amine HCl is not merely an academic exercise but a critical aspect of robust drug development. The presence of water within the crystal lattice can significantly alter key physicochemical properties, impacting everything from manufacturing processability to in-vivo performance. A thorough understanding of the solid-state landscape of an API is therefore essential for controlling its quality and ensuring the delivery of a safe and effective medicine.

The multi-technique approach outlined in this guide, integrating thermal analysis, vibrational spectroscopy, and X-ray diffraction, provides a comprehensive framework for the unambiguous identification and characterization of these forms. By understanding the principles behind each technique and executing the experimental protocols with care, researchers can confidently navigate the complexities of solid-state chemistry and make informed decisions throughout the drug development lifecycle.

References

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  • Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis, University of Glasgow]. [Link]

  • ChemRxiv. (n.d.). Blue amine hydrates as a novel strategy for partitioning CO2. [Link]

  • Rezaei, F., & Jones, C. W. (2014). Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment. Industrial & Engineering Chemistry Research, 53(3), 1231-1237.
  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

Sources

Foundational

A Technical Guide to the Safety and Toxicity Profile of 1-Methyl-1H-imidazol-2-amine

Introduction: Navigating Data Gaps with Scientific Rigor In such scenarios, a Senior Scientist must adopt a predictive hazard assessment strategy based on established toxicological principles. This guide employs a read-a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Data Gaps with Scientific Rigor

In such scenarios, a Senior Scientist must adopt a predictive hazard assessment strategy based on established toxicological principles. This guide employs a read-across methodology , leveraging data from structurally similar analogue compounds to construct a provisional safety profile for 1-Methyl-1H-imidazol-2-amine. This approach allows us to anticipate potential hazards and formulate conservative, science-backed risk mitigation strategies. The primary analogues selected for this analysis are 2-Methylimidazole and 1-Methylimidazole, which share key structural motifs with our target compound.

This document is structured not as a simple data sheet, but as a technical guide to risk assessment. It will first present the inferred hazard profile, then detail the analogue data used for this assessment, propose an experimental workflow for initial hazard characterization, and conclude with actionable safe handling protocols.

Section 1: Inferred Hazard Profile and Provisional SDS for 1-Methyl-1H-imidazol-2-amine

Based on the toxicological data of its structural analogues, a conservative hazard profile for 1-Methyl-1H-imidazol-2-amine can be constructed. The guiding principle in the absence of direct data is to assume the compound may exhibit the hazards identified in its closest relatives. The data strongly suggests that the imidazole core, particularly when substituted, can lead to significant local and systemic toxicity.

Predicted GHS Classification:
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3/4): Toxic or Harmful in contact with skin.

  • Skin Corrosion (Category 1B/1C): Causes severe skin burns.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Carcinogenicity (Suspected, Category 2): Suspected of causing cancer.

  • Reproductive Toxicity (Suspected, Category 2): Suspected of damaging fertility or the unborn child.

The rationale for these classifications is derived from the severe corrosive properties and systemic effects observed in analogues like 1-Methylimidazole and 2-Methylimidazole.[2][3][4] The carcinogenicity concern is raised due to findings in long-term rodent studies of 2-Methylimidazole.[4][5]

Data Summary: Predicted Toxicity Endpoints
Endpoint Predicted Hazard for 1-Methyl-1H-imidazol-2-amine Justification Based on Analogue Data
Acute Oral LD50 Expected range: 1100-1500 mg/kg (Rat)Analogue 1-Methylimidazole has an LD50 of ~1144 mg/kg; 2-Methylimidazole is ~1500 mg/kg.[2][6]
Acute Dermal LD50 Expected range: 400-640 mg/kg (Rabbit)Analogue 1-Methylimidazole shows an LD50 in this range, indicating significant dermal toxicity.[2]
Skin Irritation/Corrosion Predicted to be CorrosiveBoth 1-Methylimidazole and 2-Methylimidazole are classified as skin corrosive, causing irreversible damage.[2][6][7]
Eye Irritation/Damage Predicted to cause Serious/Irreversible DamageAnalogues cause cauterization and irreversible eye damage.[2][6] This is a common property of corrosive amines.
Genotoxicity/Mutagenicity Data lacking; requires testingWhile some studies on parent imidazole were negative, the potential for metabolic activation into a mutagen cannot be ruled out without specific data.[8]
Carcinogenicity Suspected Carcinogen2-Methylimidazole caused increased rates of thyroid and liver cancer in rats and mice in a 2-year NTP study.[5]
Target Organ Toxicity Thyroid, Liver, KidneysRepeated dose studies on analogues show effects on the thyroid (2-Methylimidazole) and liver/kidneys (Imidazole).[6][8]

Section 2: Deep Dive into Analogue Compound Data

The predictions in Section 1 are built upon concrete data from structurally related molecules. The following diagram illustrates the read-across relationship, and the table summarizes the key toxicological findings from the literature.

Target 1-Methyl-1H-imidazol-2-amine (CAS 6646-51-1) DATA GAP A1 1-Methylimidazole (Shares N-methylated ring) Target->A1 Informs on ring toxicity A2 2-Methylimidazole (Shares substitution at C2) Target->A2 Informs on C2 substitution effects (e.g., Carcinogenicity) A3 1H-Imidazol-2-amine (Shares 2-amino group) Target->A3 Informs on amine group effects

Caption: Read-across approach for hazard assessment.

Table of Toxicological Data for Analogue Compounds
Parameter 1-Methylimidazole (CAS 616-47-7) 2-Methylimidazole (CAS 693-98-1)
Acute Oral LD50 ~1144 mg/kg (Rat)[2]~1500 mg/kg (Rat)[6]
Acute Dermal LD50 400-640 mg/kg (Rabbit)[2]>2000 mg/kg (Rat)[6]
Skin Effects Corrosive, Category 1B. Causes irreversible necrosis, erythema, and edema.[2]Corrosive, Category 1C. Causes severe skin burns.[6][7]
Eye Effects Corrosive. Causes cauterization of mucous membranes and irreversible damage.[2]Corrosive. Causes serious eye damage.[6]
Carcinogenicity No data available.Caused increased incidence of thyroid gland and liver tumors in rats and mice.[5]
Reproductive Toxicity No data available.May damage the unborn child. Suspected of damaging fertility.[4]
Repeated Dose Toxicity Salivation and signs of local irritation in the upper digestive tract at 90 mg/kg/day.[2]Thyroid follicular cell hyperplasia in rats at doses ≥80 mg/kg/day.[6]

Section 3: Proposed Experimental Workflow for Initial Hazard Characterization

Given the data gap, particularly regarding genotoxicity, a foundational step in characterizing the risk of 1-Methyl-1H-imidazol-2-amine is to assess its mutagenic potential. The Ames test, or Bacterial Reverse Mutation Assay, is the gold-standard initial screening assay for this purpose. It is a cost-effective and rapid method to detect the ability of a chemical to induce mutations in DNA.

Protocol: Bacterial Reverse Mutation Assay (Ames Test) following OECD TG 471

Objective: To evaluate the mutagenic potential of 1-Methyl-1H-imidazol-2-amine by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Causality: The assay uses bacterial strains with pre-existing mutations that render them unable to synthesize the amino acid histidine. They cannot grow on a histidine-free medium. A positive result (mutagenesis) occurs when the test chemical causes a further mutation that reverts the original one, allowing the bacteria to synthesize histidine and form visible colonies. The inclusion of a liver enzyme extract (S9 mix) is critical because many chemicals only become mutagenic after being metabolized by enzymes in the body, such as cytochrome P450s.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_inc Phase 3: Incubation & Analysis P1 Prepare Test Chemical Stock (1-Methyl-1H-imidazol-2-amine in DMSO) E1 Combine Bacteria, Test Chemical, and buffer (+/- S9 mix) in test tubes P1->E1 P2 Culture Salmonella Strains (e.g., TA98, TA100) to log phase P2->E1 P3 Prepare S9 Liver Extract (for metabolic activation) P3->E1 E2 Incubate mixture briefly (e.g., 20 min at 37°C) E1->E2 E3 Add molten top agar and pour onto minimal glucose agar plates E2->E3 I1 Incubate plates (48-72 hours at 37°C) E3->I1 I2 Count revertant colonies on each plate I1->I2 I3 Analyze Data: Compare treated vs. control groups. A 2-fold increase over background is a common positive indicator. I2->I3 Controls Critical Controls: - Vehicle Control (DMSO) - Negative Control (No chemical) - Positive Controls (+/- S9) Controls->E1 Run in parallel

Caption: Experimental workflow for the Ames Test.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a dilution series of 1-Methyl-1H-imidazol-2-amine in a suitable solvent (e.g., DMSO).

    • Grow overnight cultures of at least two Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

    • Prepare the S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

  • Exposure (Plate Incorporation Method):

    • For each dose, and for positive and negative controls, set up two sets of tubes: one with S9 mix and one without.

    • To each tube, add 0.1 mL of bacterial culture and 0.1 mL of the test chemical dilution (or control substance).

    • Add 0.5 mL of S9 mix or a buffer to the respective tubes.

    • Incubate the tubes at 37°C for 20-30 minutes to allow for metabolic activation and initial interaction.

  • Plating and Incubation:

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex briefly, and pour onto the surface of minimal glucose agar plates.

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Analysis:

    • Count the number of visible revertant colonies on each plate.

    • Assess for cytotoxicity by observing the background lawn of bacterial growth.

    • The test is considered positive if a dose-dependent increase in revertant colonies is observed, typically reaching at least double the background count of the negative control.

Section 4: Risk Mitigation and Safe Handling in a Data-Poor Environment

When handling a compound with a predicted but unconfirmed hazard profile, the precautionary principle must be applied. All handling procedures should be based on the assumption that the compound is corrosive, dermally toxic, and a potential carcinogen.

Engineering Controls:

  • Primary Containment: All work, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of any powders or aerosols.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood.[9]

Personal Protective Equipment (PPE):

  • Hand Protection: Use chemically resistant gloves. Given the corrosive nature of related amines, butyl rubber or nitrile gloves of sufficient thickness (>8 mil) are recommended. Always check the manufacturer's glove compatibility chart. Inspect gloves for any defects before use.[9]

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory when handling the neat material or concentrated solutions. Standard safety glasses are insufficient.[8][11]

  • Body Protection: A lab coat is required. For handling larger quantities or in case of a potential splash, a chemically resistant apron and sleeves should be worn.[12]

Safe Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[12] Store away from incompatible materials such as strong oxidizing agents.[11]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]

  • Spill Response: Have a spill kit ready that includes an absorbent material suitable for amines (avoid reactive materials). In case of a spill, evacuate the immediate area, alert others, and clean up only if trained to do so, wearing appropriate PPE.

Waste Disposal:

  • All waste material (neat chemical, contaminated consumables, solutions) must be collected in a designated, labeled hazardous waste container.

  • Dispose of the waste through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations. Do not pour down the drain.[4][12]

References

  • AICIS (Australian Industrial Chemicals Introduction Scheme). (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement.

  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 1-Methylimidazole.

  • Chemos GmbH & Co. KG. Safety Data Sheet: 1-methylimidazole.

  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS 1-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE.

  • NICNAS (National Industrial Chemicals Notification and Assessment Scheme). (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment.

  • Chemsrc. (2025, August 23). 1H-Imidazole-2-amine | CAS#:57575-96-9.

  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.

  • AICIS (Australian Industrial Chemicals Introduction Scheme). (2017, October 27). 1H-Imidazole: Human health tier II assessment.

  • PubChem. 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information.

  • National Toxicology Program. (2004, December). Toxicology and carcinogensis studies of 2-methylimidazole (Cas No. 693-98-1) in B6C3F1 mice (feed studies). PubMed.

  • Carl ROTH. Safety Data Sheet: 2-Methylimidazole.

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid.

  • PubChem. N-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information.

  • ECHA (European Chemicals Agency). Substance Information: 2-methylimidazole.

  • Cheméo. Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7).

  • BLD Pharm. 1H-Imidazol-2-amine | 7720-39-0.

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-Methylimidazole.

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Protocols & Analytical Methods

Method

Synthesis of creatinine sensing compounds using 1-Methyl-1H-imidazol-2-amine

An Application Guide to the Synthesis and Utilization of 1-Methyl-1H-imidazol-2-amine for Creatinine Sensing Abstract Creatinine, a metabolic byproduct of creatine, is a critical biomarker for assessing renal function.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Utilization of 1-Methyl-1H-imidazol-2-amine for Creatinine Sensing

Abstract

Creatinine, a metabolic byproduct of creatine, is a critical biomarker for assessing renal function.[1][2][3] Its concentration in biological fluids like blood and urine provides a direct indication of the glomerular filtration rate. Traditional methods for creatinine detection, such as the Jaffe reaction, are often susceptible to interference from other biomolecules.[4] This has spurred the development of more selective and sensitive detection platforms, including enzymatic and non-enzymatic sensors.[3][5] This guide details the synthesis of novel creatinine sensing compounds utilizing 1-Methyl-1H-imidazol-2-amine as a core structural motif. We provide a rationale for its selection, a detailed synthetic protocol for a representative fluorescent sensor, and a comprehensive application protocol for creatinine detection in aqueous media.

Introduction: The Rationale for an Imidazole-Based Approach

Creatinine (2-amino-1-methyl-5H-imidazol-4-one) is an end-product of muscle metabolism, excreted at a relatively constant rate by the kidneys.[1][2] Elevated levels are strongly correlated with renal dysfunction.[6] While enzymatic biosensors offer high selectivity, they can suffer from instability and high costs.[5][6] Synthetic chemosensors present a robust and cost-effective alternative.

The imidazole scaffold is a "privileged structure" in medicinal chemistry and sensor design due to its unique electronic properties and ability to participate in hydrogen bonding.[7][8][9] The choice of 1-Methyl-1H-imidazol-2-amine as a foundational building block for a creatinine sensor is deliberate and based on the principle of molecular recognition. Its structure mimics a significant portion of the creatinine molecule itself, featuring a methyl group on one imidazole nitrogen and an amino group at the 2-position. This inherent structural similarity is hypothesized to facilitate selective binding to creatinine through complementary hydrogen bond donor-acceptor interactions. By covalently linking this recognition unit to a signal-generating moiety (e.g., a fluorophore), a sensor can be designed to produce a measurable output upon binding.

Proposed Sensing Mechanism

The core of the sensing strategy lies in the formation of a non-covalent complex between the synthesized sensor molecule and the target creatinine analyte. The 2-amino group and the imidazole ring nitrogen of the sensor can act as hydrogen bond donors and acceptors, respectively. These are positioned to form multiple, stable hydrogen bonds with the carbonyl and amine groups of creatinine. This "host-guest" interaction induces a change in the electronic environment of the attached fluorophore, leading to a detectable change in its photophysical properties, such as fluorescence quenching or enhancement.

G cluster_Sensor Sensor Molecule cluster_Analyte Analyte cluster_Signal Output Sensor_Core 1-Methyl-1H- imidazol-2-amine (Recognition Unit) Fluorophore Fluorophore (Signaling Unit) Sensor_Core->Fluorophore Covalent Linkage Creatinine Creatinine Sensor_Core->Creatinine Hydrogen Bonding Signal Change in Fluorescence Creatinine->Signal Induces

Figure 1: Proposed mechanism of creatinine recognition and signal transduction.

Synthetic Protocol: Imidazo[1,2-a]pyridin-2-yl Creatinine Probe (IPCP-1)

This protocol describes the synthesis of a novel fluorescent chemosensor, designated as IPCP-1, through a condensation reaction. This method is based on established synthetic routes for imidazole derivatives, which are versatile and can be adapted for various sensor designs.[8][10][11]

Materials and Reagents
ReagentFormulaM.W.GradeSupplier
1-Methyl-1H-imidazol-2-amineC₄H₇N₃97.12≥98%Commercial
2-Hydroxy-5-nitrobenzaldehydeC₇H₅NO₄167.12≥98%Commercial
Ethanol (Absolute)C₂H₅OH46.07AnhydrousCommercial
Acetic Acid (Glacial)CH₃COOH60.05ACS GradeCommercial
Dichloromethane (DCM)CH₂Cl₂84.93HPLC GradeCommercial
HexaneC₆H₁₄86.18HPLC GradeCommercial
Ethyl AcetateC₄H₈O₂88.11HPLC GradeCommercial
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeCommercial
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass chromatography column

  • Standard laboratory glassware

Synthetic Workflow Diagram
Figure 2: Workflow for the synthesis and characterization of the IPCP-1 sensor.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 1-Methyl-1H-imidazol-2-amine (0.97 g, 10 mmol) and 2-Hydroxy-5-nitrobenzaldehyde (1.67 g, 10 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask, followed by 0.5 mL of glacial acetic acid. The acetic acid acts as a catalyst for the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approx. 80°C) using a heating mantle and stir vigorously for 12 hours.

    • Causality Note: Refluxing provides the necessary activation energy for the condensation reaction between the amine and aldehyde to form the Schiff base, which then cyclizes to form the final product. Ethanol is an effective solvent for both reactants and is easily removed post-reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting materials and the appearance of a new, lower Rf spot (which should be UV active) indicates product formation.

  • Isolation: After 12 hours, remove the heat source and allow the mixture to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel.

    • Pack a column with silica gel using a hexane:ethyl acetate (4:1) slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Load the dissolved product onto the column.

    • Elute the column with a gradient of hexane:ethyl acetate, starting from 4:1 and gradually increasing to 1:1.

    • Collect the fractions containing the pure product (as determined by TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the IPCP-1 sensor as a yellow-orange solid. Dry the product under vacuum and record the final yield.

Expected Characterization Data
AnalysisExpected Results for IPCP-1
Appearance Yellow-orange solid
Yield 65-75%
¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to aromatic protons, the methyl group protons, and the imidazole ring protons.
¹³C NMR (100 MHz, DMSO-d₆)Peaks corresponding to aromatic carbons, the methyl carbon, and imidazole ring carbons.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of C₁₂H₁₀N₄O₃ (259.24 g/mol ).

Application Protocol: Fluorescent Detection of Creatinine

This protocol outlines the use of the synthesized IPCP-1 sensor for the quantitative determination of creatinine concentration based on fluorescence spectroscopy.

Materials and Equipment
  • Synthesized IPCP-1 Sensor

  • Creatinine (≥99%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Potentially interfering substances (Urea, Uric Acid, Glucose, Ascorbic Acid)

  • Dimethyl Sulfoxide (DMSO)

  • Fluorescence Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and analytical balance

Experimental Workflow

G cluster_Prep Solution Preparation cluster_Exp Experiment cluster_Analysis Data Analysis Stock_Sensor Prepare 1 mM IPCP-1 Stock in DMSO Working_Sensor Prepare 10 µM IPCP-1 Working Solution in PBS Stock_Sensor->Working_Sensor Stock_Creatinine Prepare 10 mM Creatinine Stock in PBS Titration Titrate Working Sensor Solution with increasing concentrations of Creatinine Stock Stock_Creatinine->Titration Working_Sensor->Titration Incubate Incubate mixture for 5 minutes at RT Titration->Incubate Measure Measure Fluorescence Emission (λ_ex = 380 nm, λ_em = 450-600 nm) Incubate->Measure Plot Plot Fluorescence Intensity vs. [Creatinine] Measure->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD Selectivity Perform Selectivity Test with Interfering Species Plot->Selectivity

Figure 3: Experimental workflow for the fluorescent detection of creatinine.
Step-by-Step Procedure
  • Stock Solution Preparation:

    • IPCP-1 Stock (1 mM): Dissolve 2.59 mg of IPCP-1 in 10 mL of DMSO.

    • Creatinine Stock (10 mM): Dissolve 11.31 mg of creatinine in 10 mL of PBS buffer (pH 7.4).

  • Working Solution Preparation:

    • Prepare a 10 µM working solution of IPCP-1 by diluting the 1 mM stock solution in PBS buffer. For example, add 100 µL of the 1 mM stock to 9.9 mL of PBS.

  • Fluorescence Titration:

    • Pipette 2 mL of the 10 µM IPCP-1 working solution into a quartz cuvette.

    • Place the cuvette in the fluorescence spectrophotometer and record the initial emission spectrum (e.g., excitation at 380 nm, emission scan from 450 to 600 nm).

    • Add small aliquots (e.g., 2-10 µL) of the 10 mM creatinine stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the new emission spectrum.

    • Continue this process until no significant change in fluorescence is observed.

  • Selectivity Study:

    • Prepare 10 mM stock solutions of potential interfering species (urea, uric acid, glucose, etc.) in PBS buffer.

    • Repeat the titration experiment (Step 3) for each interfering species, using the same concentrations as used for creatinine.

    • Compare the fluorescence response of the sensor to creatinine versus the interfering species. A highly selective sensor will show a significant response only to creatinine.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of creatinine concentration.

    • From this plot, a calibration curve can be generated. The linear range of this curve is the useful quantitative range of the sensor.

    • The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

Conclusion

This guide provides a comprehensive framework for the synthesis and application of creatinine-sensing compounds derived from 1-Methyl-1H-imidazol-2-amine. The provided protocols are designed to be robust and adaptable, offering a solid foundation for researchers in diagnostics, drug development, and analytical chemistry. The inherent modularity of this synthetic approach allows for the facile substitution of the signaling unit, enabling the development of sensors with tailored properties (e.g., colorimetric, electrochemical) for diverse point-of-care applications.

References

  • Gaspari, F., & Perico, N. (2023). Creatinine: A Key Biomarker in Kidney Disease Management. MDPI. [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological reviews. [Link]

  • Saini, P., & Kumar, A. (2023). Electrochemical Creatinine (Bio)Sensors for Point-of-Care Diagnosis of Renal Malfunction and Chronic Kidney Disorders. MDPI. [Link]

  • Dasgupta, A., & Wahed, A. (2020). Electrochemical detection of creatinine. American Chemical Society. [Link]

  • Mohabbati-Kalejahi, E., et al. (2021). Trend in creatinine determining methods: Conventional methods to molecular-based methods. PMC. [Link]

  • Faria, M., et al. (2021). Biosensors for Biogenic Amines: A Review. PMC. [Link]

  • Gatti, R., et al. (1992). Enzymatic synthesis of [methyl-2H3] creatinine. Bicocca Open Archive - Unimib. [Link]

  • Dempsey, E., et al. (2000). Creatinine biosensors: principles and designs. DORAS | DCU Research Repository. [Link]

  • Verma, S. K., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

  • Al-Hamdani, A. A. S., et al. (2024). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. Scientific Reports. [Link]

  • Wang, H., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]

  • Wang, H., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. SAGE Publications. [Link]

  • Rahmalan, A., et al. (2020). Effect of Nitro Group on Imidazole Derivative as Colorimetric Chemosensor for Amines. ResearchGate. [Link]

  • Suradkar, R. R., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]

  • Kalaf, M. I., & Hashim, O. S. (2023). Synthesis & Characterization of Some 1, 3, 4-OxadiazoleDerivatives & new Cyclic Imides from Creatinine. Iraqi Journal of Science. [Link]

  • Nikoofar, K. (2023). Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity. PMC. [Link]

  • BIOLABO. (N.D.). CREATININE Kinetic method. BIOLABO. [Link]

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Application

Solvent selection guide for reactions involving imidazole amine salts

Application Notes and Protocols Topic: A Scientist's Guide to Solvent Selection for Reactions Involving Imidazole Amine Salts Abstract Imidazole and its corresponding amine salts are foundational scaffolds in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: A Scientist's Guide to Solvent Selection for Reactions Involving Imidazole Amine Salts

Abstract

Imidazole and its corresponding amine salts are foundational scaffolds in medicinal chemistry and drug development, appearing in numerous active pharmaceutical ingredients (APIs).[1][2][3] The success of synthetic routes involving these heterocycles is critically dependent on the judicious selection of the reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for making informed solvent choices. We will move beyond simple solubility charts to explore the fundamental chemical principles—polarity, proticity, and dielectric constant—that govern the behavior of imidazole amine salts in solution. This document provides field-proven insights, detailed experimental protocols, and a mechanistic understanding of solvent effects to empower chemists to optimize reaction outcomes, enhance yields, and streamline purification processes.

The Unique Chemistry of Imidazole Amine Salts

Imidazole is an amphoteric five-membered aromatic heterocycle, meaning it can act as both a weak acid and a weak base.[4][5] The lone pair on the sp²-hybridized nitrogen (N-3) is basic and readily protonated to form imidazolium salts.[5] The proton on the other nitrogen (N-1) is weakly acidic. This dual nature is central to its role in chemistry and biology.

  • Basicity and pKa: The conjugate acid of imidazole, the imidazolium ion, has a pKa of approximately 7.1.[5] This means that at physiological pH, imidazole rings, such as the side chain of the amino acid histidine, can exist in both protonated (salt) and neutral forms, making them effective proton donors or acceptors in enzyme active sites.[2] For synthetic chemists, this pKa value is a critical parameter; a relatively strong base is not needed to deprotonate the imidazolium salt, but the neutral form is basic enough to act as a potent nucleophile or proton shuttle.

  • Salt Formation and Solubility: As with most amines, converting imidazole to its salt form dramatically increases its polarity. This strategy is often employed in drug development to enhance the aqueous solubility and bioavailability of an API.[6][7] While neutral imidazole is soluble in water and polar organic solvents, its salts are typically highly soluble in polar protic solvents and much less soluble in non-polar or moderately polar aprotic solvents.[8][9] This differential solubility is a key tool for both reaction engineering and purification.

The Role of the Solvent: A Mechanistic View

The solvent is not merely an inert medium; it is an active participant that influences reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[10] For reactions involving charged species like imidazole amine salts, three solvent properties are paramount.

Polarity and Dielectric Constant (ε)

The polarity of a solvent is its ability to solvate charged or polar species. The dielectric constant (ε) is a quantitative measure of this ability, representing how well a solvent can insulate opposite charges from each other.[11] For reactions involving imidazole salts, a high dielectric constant is beneficial as it stabilizes the charged imidazolium cation and its counter-ion, facilitating their dissolution.[12][13]

Protic vs. Aprotic Solvents: The Hydrogen Bonding Factor

This is arguably the most critical distinction for reactions involving imidazole amine salts.[14]

  • Polar Protic Solvents: These solvents, such as water and alcohols (e.g., ethanol, methanol), contain O-H or N-H bonds and can act as hydrogen bond donors.[14][15] They are exceptionally good at solvating both cations and anions.[16] While this is excellent for dissolving the salt, the strong hydrogen bonding to the lone pair of neutral imidazole can create a "solvent cage," reducing its nucleophilicity and slowing down reactions like N-alkylation.[17][18]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[15] They are adept at solvating cations (like the imidazolium ion) but poorly solvate anions and nucleophiles.[16] This leaves the nucleophile "bare" and highly reactive, often leading to significant rate enhancements in substitution reactions.[16][17]

The diagram below illustrates this fundamental difference in solvation behavior.

G cluster_protic Polar Protic Solvent (e.g., EtOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nuc_P Nuc⁻ Sol_P4 S⁻-H Nuc_P->Sol_P4 Cat_P Im-R⁺ Cat_P->Sol_P4 Sol_P5 S⁻-H Cat_P->Sol_P5 Sol_P1 H-S⁺ Sol_P1->Nuc_P Sol_P2 H-S⁺ Sol_P2->Nuc_P Sol_P3 H-S⁺ Sol_P3->Nuc_P label_protic Nucleophile is heavily solvated ('caged') and less reactive. Nuc_A Nuc⁻ Sol_A1 S⁺ Nuc_A->Sol_A1 Sol_A3 S⁺ Nuc_A->Sol_A3 Cat_A Im-R⁺ Sol_A2 S⁻ Cat_A->Sol_A2 Sol_A4 S⁻ Cat_A->Sol_A4 label_aprotic Nucleophile is 'bare' and highly reactive. Solvent_Selection_Flowchart cluster_paths cluster_outcomes start What is the goal of the reaction? goal1 Forming an Imidazole Salt (Acid-Base Reaction) start->goal1 Acid-Base goal2 Using Neutral Imidazole as a Nucleophile (e.g., N-Alkylation) start->goal2 Nucleophilic Attack goal3 Removing Imidazole/Salt During Workup start->goal3 Purification outcome1a Precipitate the Salt: Use a non-polar or moderately polar aprotic solvent (e.g., Diethyl Ether, EtOAc, DCM) goal1->outcome1a Isolate by filtration outcome1b Keep Salt in Solution: Use a highly polar protic solvent (e.g., H₂O, MeOH, EtOH) goal1->outcome1b Use in next step outcome2 Maximize Reactivity: Use a polar aprotic solvent (e.g., DMF, Acetonitrile, DMSO) goal2->outcome2 outcome3 Leverage Solubility Difference: Use a biphasic system. (e.g., DCM/aq. HCl or EtOAc/aq. HCl) goal3->outcome3

Caption: Decision flowchart for solvent selection.

Data Presentation: Properties of Common Solvents

The following table summarizes key properties of solvents frequently used in reactions with imidazole amine salts. [12][13][19][20]

Solvent Abbreviation Dielectric Constant (ε) at 20°C Type Boiling Point (°C)
Water H₂O 80.1 Polar Protic 100
Dimethyl Sulfoxide DMSO 47.0 Polar Aprotic 189
Acetonitrile ACN, MeCN 37.5 Polar Aprotic 82
N,N-Dimethylformamide DMF 36.7 Polar Aprotic 153
Methanol MeOH 32.7 Polar Protic 65
Ethanol EtOH 24.5 Polar Protic 78
Acetone - 20.7 Polar Aprotic 56
Dichloromethane DCM 8.9 Polar Aprotic 40
Tetrahydrofuran THF 7.6 Polar Aprotic 66
Ethyl Acetate EtOAc 6.0 Polar Aprotic 77
Toluene - 2.4 Non-polar 111
Diethyl Ether Et₂O 4.3 Non-polar 35

| Hexane | - | 1.9 | Non-polar | 69 |

Experimental Protocols

Protocol 1: Formation and Isolation of an Imidazole Hydrochloride Salt

This protocol describes the conversion of a neutral imidazole-containing compound to its hydrochloride salt, a common method for improving stability and handling. [21] Objective: To precipitate the hydrochloride salt from a solution of the free base.

Materials:

  • Imidazole-containing compound (1.0 eq)

  • Anhydrous Diethyl Ether (or Ethyl Acetate)

  • 2.0 M HCl solution in Diethyl Ether

Procedure:

  • Dissolve the imidazole-containing compound in a minimum amount of anhydrous diethyl ether.

  • While stirring the solution at 0 °C (ice bath), add the 2.0 M HCl solution in diethyl ether dropwise (1.05 eq).

  • Observe for the formation of a precipitate. If no solid forms immediately, gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Allow the slurry to stir at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the solid product under high vacuum to remove residual solvent.

Trustworthiness Check: The formation of a salt can be confirmed by a change in physical appearance (crystalline solid), a sharp melting point, and spectroscopic methods (e.g., NMR, IR). The product should also exhibit increased solubility in polar solvents like water or methanol compared to the starting material.

Protocol 2: Aqueous Workup for Efficient Removal of Excess Imidazole

This protocol is designed for post-reaction cleanup, leveraging the basicity of imidazole to extract it from an organic solution into an aqueous phase. [22][23] Objective: To remove unreacted neutral imidazole from an organic reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM, EtOAc)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Transfer the crude organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated imidazole hydrochloride will partition into the aqueous (bottom) layer.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 1 M HCl (steps 2-5) one more time to ensure complete removal.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any residual acid.

  • Wash the organic layer with an equal volume of brine to remove bulk water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter or decant the dried organic solution and concentrate under reduced pressure to yield the crude product, now free of imidazole.

Trustworthiness Check: Monitor the removal of imidazole by TLC or LC-MS analysis of the organic layer after each wash. The disappearance of the imidazole spot/peak confirms the success of the workup.

The following workflow diagram visualizes this common and effective purification strategy.

G start Crude Organic Mixture (Product + Imidazole) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_hcl Add 1M HCl (aq) sep_funnel->add_hcl shake Shake & Vent add_hcl->shake separate1 Separate Layers shake->separate1 aq1 Aqueous Layer (Imidazole·HCl) separate1->aq1 Discard wash2 Repeat HCl Wash separate1->wash2 Organic Layer add_bicarb Wash with sat. NaHCO₃ wash2->add_bicarb add_brine Wash with Brine add_bicarb->add_brine dry Dry Organic Layer (e.g., MgSO₄) add_brine->dry filter_conc Filter & Concentrate dry->filter_conc product Purified Product filter_conc->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 1-Methyl-1H-imidazol-2-amine Hydrochloride

Welcome to the technical support center for 1-Methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-1H-imidazol-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues encountered during synthesis, ultimately improving your reaction yields and outcomes.

Introduction

1-Methyl-1H-imidazol-2-amine hydrochloride is a valuable building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to construct N-aryl imidazole scaffolds.[1][2][3] However, its unique electronic properties and the presence of multiple nucleophilic sites can present challenges in achieving high-yielding and selective transformations.[4] This guide provides in-depth, field-proven insights to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key handling and storage considerations for 1-Methyl-1H-imidazol-2-amine hydrochloride?

A: 1-Methyl-1H-imidazol-2-amine hydrochloride is a solid that should be stored in a tightly sealed container in a dry, room-temperature environment.[5] It is important to minimize exposure to moisture and atmospheric oxygen to prevent potential degradation. As with many amine hydrochlorides, it can be corrosive and cause skin and eye irritation, so appropriate personal protective equipment (PPE) should always be worn.[6][7]

Q2: Why is my 1-Methyl-1H-imidazol-2-amine hydrochloride not dissolving in the reaction solvent?

A: The hydrochloride salt form has limited solubility in many common aprotic organic solvents like toluene or THF at room temperature. The free base is typically more soluble. The choice of base in your reaction is crucial not only for the catalytic cycle but also to neutralize the hydrochloride, generating the more soluble and reactive free amine in situ. If solubility issues persist, consider using a more polar aprotic solvent like DMF or DMSO, but be mindful that solvent can significantly impact reaction kinetics and selectivity.[8]

Q3: Can I use the free base, 1-Methyl-1H-imidazol-2-amine, directly?

A: Yes, the free base, 1-Methyl-1H-imidazol-2-amine, can be used directly if available.[9] However, the hydrochloride salt is often more stable and less prone to degradation during storage. If you choose to use the free base, ensure it is of high purity and has been stored under an inert atmosphere to prevent oxidation.

Q4: What are the most common types of reactions where this reagent is used?

A: This reagent is most frequently used in palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Evans-Lam (CEL) N-arylation reactions to form N-aryl-1-methyl-1H-imidazol-2-amines.[4][10][11] These reactions are fundamental in the synthesis of pharmaceuticals and other functional organic materials.

Troubleshooting Guide: Low Reaction Yields

Low or no yield of the desired product is one of the most common frustrations in the lab. The following guide provides a systematic approach to troubleshooting these issues when using 1-Methyl-1H-imidazol-2-amine hydrochloride in cross-coupling reactions.

Issue 1: Low or No Conversion of Starting Materials in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps & Scientific Rationale
Inefficient Catalyst Activation or Deactivation Solution: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.[10] Imidazoles can inhibit the formation of the active Pd(0)-ligand complex.[12] Consider a pre-activation step where the palladium source, ligand, and base are stirred together in the solvent for a short period before adding the amine and aryl halide.[10] This allows for the formation of the active catalyst without immediate inhibition by the imidazole substrate.
Inappropriate Ligand Choice Solution: The choice of phosphine ligand is critical and highly substrate-dependent.[10] For N-arylation of 2-aminoimidazoles, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[10][13] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the turnover-limiting reductive elimination step.[14] If you are using a less reactive aryl chloride, a more electron-rich and sterically demanding ligand may be necessary.[10]
Incorrect Base Selection Solution: A strong, non-nucleophilic base is required to deprotonate the amine hydrochloride and the amine itself during the catalytic cycle.[10] Common choices include NaOtBu, KOtBu, or LHMDS.[10] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.[4][10] The physical properties of the base also matter; grinding the base before use can increase its surface area and reactivity.[10]
Poor Substrate Reactivity Solution: The reactivity of the aryl halide follows the general trend I > Br > OTf > Cl.[10] If you are struggling with an aryl chloride, consider switching to the corresponding bromide or iodide if synthetically feasible. For less reactive aryl halides, increasing the catalyst loading and reaction temperature may be necessary.[10]
Issue 2: Formation of Significant Side Products
Side Product Plausible Cause & Explanation Proposed Solution
Hydrodehalogenation of Aryl Halide This occurs when the aryl halide is reduced to the corresponding arene. It can be promoted by moisture in the reaction or by certain catalyst/ligand combinations that favor β-hydride elimination pathways.Ensure all reagents and solvents are anhydrous. Using a well-defined precatalyst can sometimes minimize this side reaction.[10]
Homocoupling of Aryl Halide Dimerization of the aryl halide to form a biaryl compound can occur, particularly at high temperatures and with highly active catalysts.Optimize the catalyst loading and reaction temperature. Lowering the temperature or using a slightly lower catalyst loading can often minimize homocoupling.[10]
Di-arylation Product While less common with the exocyclic amine of 1-methyl-1H-imidazol-2-amine, it's a known issue in amination reactions. The N-arylated product can sometimes compete with the starting amine for the aryl halide.Using a slight excess of the amine can help favor the mono-arylation product. Careful monitoring of the reaction and stopping it once the starting aryl halide is consumed can also prevent over-arylation.[15][16]

Experimental Protocols

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • 1-Methyl-1H-imidazol-2-amine hydrochloride (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 2.5 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, 1-Methyl-1H-imidazol-2-amine hydrochloride, palladium precatalyst, and base to the reaction vessel.

  • Seal the vessel with a septum-containing cap.

  • If not in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[14]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14][17]

Data Presentation

ParameterRecommendationRationale
Catalyst Pd precatalyst (e.g., XPhos Pd G3)Ensures efficient formation of the active Pd(0) species.[10]
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Promotes oxidative addition and reductive elimination.[10][13]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong bases are generally required; weaker bases may need higher temperatures.[4][10]
Solvent Toluene, Dioxane, THFAprotic solvents are standard; ensure they are anhydrous.
Temperature 80-110 °CDependent on substrate reactivity; higher temperatures may be needed for less reactive halides.[10]

Visualization of Concepts

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination

Troubleshooting_Low_Yield Troubleshooting Low Yield in Buchwald-Hartwig Amination cluster_catalyst Catalyst System Optimization cluster_base Base Optimization start Low or No Product Yield check_reagents Verify Reagent Purity & Integrity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Standard optimize_base Adjust Base optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement Seen catalyst_precatalyst Switch to Precatalyst (e.g., G3) optimize_catalyst->catalyst_precatalyst optimize_solvent_temp Modify Solvent & Temperature optimize_base->optimize_solvent_temp No Improvement optimize_base->success Improvement Seen base_strength Try a Stronger Base (e.g., LHMDS) optimize_base->base_strength optimize_solvent_temp->success Improvement Seen catalyst_ligand Screen Bulky Ligands (XPhos, RuPhos) catalyst_precatalyst->catalyst_ligand catalyst_loading Increase Catalyst Loading catalyst_ligand->catalyst_loading catalyst_loading->optimize_base base_type Switch to Weaker Base (e.g., Cs2CO3) at Higher Temp base_strength->base_type base_type->optimize_solvent_temp

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Ueda, M., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364–10367. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Retrieved February 15, 2026, from [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules, 26(22), 6959. [Link]

  • 1-Methyl-1H-imidazol-2-amine hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2015). Molecules, 20(8), 13813–13828. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). Molecules, 27(19), 6251. [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016). NICNAS. [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. (2022). AICIS. [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (2011). Organic Letters, 13(20), 5584–5587. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2021). PLOS ONE, 16(10), e0256332. [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (2007). Asian Journal of Chemistry, 19(7), 4963-4968.
  • 1-Methyl-1H-imidazol-2-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2019). Molecules, 24(18), 3290. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2008). Journal of the American Chemical Society, 130(41), 13555–13557. [Link]

  • 1-Methyl-1H-imidazol-2-amine hydrochloride CAS 1450-94-8. (n.d.). UCHEM. Retrieved February 15, 2026, from [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2010). Organic Letters, 12(7), 1464–1467. [Link]

  • 1-methyl-1H-imidazol-2-amine hydrochloride In Stock. (n.d.). Anichem. Retrieved February 15, 2026, from [Link]

  • 1H-Imidazole-2-amine. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Journal of the American Chemical Society. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). Journal of Chemical Research, 42(12), 608-610.
  • 2-Aminoimidazoles in Medicinal Chemistry. (2013). Scilit. [Link]

  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). International Journal of Pharma Research & Review, 4(7), 38-51.

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Amino-1-Methylimidazole

Case ID: AMI-SOL-001 Status: Active Topic: Resolving Solubility Incompatibility in Non-Polar Media Applicable Compound: 2-Amino-1-methylimidazole (CAS: 60-27-5 / 15231-31-9) Executive Summary 2-Amino-1-methylimidazole is...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AMI-SOL-001 Status: Active Topic: Resolving Solubility Incompatibility in Non-Polar Media Applicable Compound: 2-Amino-1-methylimidazole (CAS: 60-27-5 / 15231-31-9)

Executive Summary

2-Amino-1-methylimidazole is a polar, heterocyclic amine. Its solubility profile is dominated by the imidazole ring's dipole and the exocyclic amino group's capacity for hydrogen bonding. While highly soluble in water, alcohols, and polar aprotic solvents (DMSO, DMF), it exhibits negligible solubility in non-polar solvents (Hexane, Toluene, Diethyl Ether) in its pure form.

This guide provides field-proven strategies to overcome these thermodynamic barriers using Cosolvent Engineering , pH Manipulation , and Phase Transfer techniques.

Part 1: Understanding the Chemistry (The "Why")

Q1: Why does 2-amino-1-methylimidazole resist dissolution in non-polar solvents like Toluene or Hexane?

A: The resistance is thermodynamic. The molecule possesses a high polarity due to two factors:

  • Dipole Moment: The imidazole ring is electron-rich and polarized.

  • Hydrogen Bonding Network: The exocyclic amino group (-NH₂) acts as a potent hydrogen bond donor, while the ring nitrogen (N3) acts as an acceptor. In the solid state, these molecules form a tight crystal lattice held together by intermolecular H-bonds.

Non-polar solvents (London dispersion forces only) cannot overcome the high Lattice Energy of the solid or the cohesive forces of the polar solute. To dissolve it, you must provide an interaction energy (solvation) that exceeds the lattice energy.

Q2: I need to extract this compound from water into an organic phase. Standard ether extraction failed. Why?

A: Two likely culprits:[1][2][3]

  • Partition Coefficient (LogP): The LogP of 2-amino-1-methylimidazole is low (approx -0.8 to 0.2 depending on the model), meaning it thermodynamically prefers water over ether.

  • Ionization State (pKa): The 2-aminoimidazole core is basic (pKa ≈ 8.5). If your aqueous phase is neutral (pH 7) or acidic, the molecule is protonated (cationic). Charged species do not partition into non-polar organic layers.

The Fix: You must adjust the aqueous pH to >10.5 (at least 2 units above pKa) to ensure the molecule is in its neutral, free-base form before extraction.

Part 2: Troubleshooting & Optimization Guides

Scenario A: Reaction Solvent Incompatibility

User Goal: Run a reaction in Toluene or DCM, but the starting material won't dissolve.

Strategy: Cosolvent Doping Pure non-polar solvents are often unnecessary. "Doping" the non-polar solvent with a small percentage of a polar protic solvent can disrupt the crystal lattice without altering the bulk non-polar character of the reaction medium.

Recommended Cosolvent Systems:

Primary Solvent (Non-Polar)Additive (Polar)Ratio (v/v)Mechanism
Dichloromethane (DCM) Methanol (MeOH)95:5 to 90:10MeOH disrupts H-bonds; DCM solubilizes the ring.
Toluene Isopropanol (IPA)95:5IPA provides amphiphilic bridging.
Diethyl Ether THF80:20THF increases Lewis basicity to solvate the amine.
Hexane/Heptane Not RecommendedN/APolarity gap is too wide. Switch to Toluene.
Scenario B: Extraction from Aqueous Media

User Goal: Isolate the product from an aqueous reaction mixture.

Strategy: Salting Out + High pH Since the compound is water-soluble, simple extraction is inefficient. You must "push" the molecule out of the water ("Salting Out") and "pull" it into the organic phase.

Protocol: Enhanced Extraction Workflow

  • Basify: Adjust aqueous pH to 11-12 using NaOH or KOH.

  • Saturate: Add NaCl to the aqueous phase until saturation (Salting Out). This increases the ionic strength, making the organic molecule less soluble in water.

  • Solvent Choice: Do not use Diethyl Ether or Hexane. Use DCM or Chloroform/Isopropanol (3:1) . The alcohol helps solvate the amino group in the organic phase.

Part 3: Decision Workflows (Visualization)

Diagram 1: Solubility Troubleshooting Decision Tree

Caption: Logical flow for selecting the correct solubilization strategy based on experimental constraints.

SolubilityDecision Start Start: Solubility Issue Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Extraction Aqueous Extraction Goal->Extraction Workup NonPolar Must use Non-Polar? Reaction->NonPolar CheckPH Is pH > 10.5? Extraction->CheckPH Cosolvent Use Cosolvent System (DCM/MeOH or Tol/IPA) NonPolar->Cosolvent Yes (Add 5-10%) Deriv Derivatize Amine (e.g., Boc-protection) NonPolar->Deriv Strictly Non-Polar AdjustPH Adjust pH to 11-12 (NaOH) CheckPH->AdjustPH No SolventSelect Select Solvent CheckPH->SolventSelect Yes AdjustPH->SolventSelect DCM_IPA Use DCM or CHCl3:IPA (3:1) SolventSelect->DCM_IPA High Polarity Organic Ether Avoid Ether/Hexane SolventSelect->Ether Low Polarity Organic

Diagram 2: Phase Transfer Catalysis Mechanism

Caption: Using a Phase Transfer Catalyst (PTC) to solubilize the anion in non-polar media for nucleophilic reactions.

PTC_Mechanism cluster_Organic Organic Phase (Non-Polar) cluster_Aqueous Aqueous/Solid Phase Q_X Q+ X- (Catalyst) Q_Sub Q+ [Im-NH]- (Solubilized Ion) Q_X->Q_Sub Phase Transfer Product Product-NH-R Q_Sub->Product Reaction w/ R-X Product->Q_X Regenerate Catalyst Substrate Im-NH2 (2-Amino-1-Me-Im) Deprotonated [Im-NH]- Na+ Substrate->Deprotonated Deprotonation Base Base (NaOH/KOH) Base->Deprotonated Deprotonated->Q_Sub Ion Exchange (Interface)

Part 4: Detailed Experimental Protocols

Protocol 1: The "Solubility Screen" (Optimization)

Use this to determine the minimum polar solvent required for your specific concentration.

  • Preparation: Weigh 100 mg of 2-amino-1-methylimidazole into a glass vial.

  • Primary Solvent: Add 1.0 mL of your target non-polar solvent (e.g., Toluene). Observation: Likely suspension/undissolved solid.

  • Titration: Add Methanol or Isopropanol in 50 µL increments using a micropipette.

  • Agitation: Sonicate for 30 seconds after each addition.

  • Endpoint: Record the volume of cosolvent added when the solution becomes clear.

    • Calculation: % Cosolvent = (Vol_added / Total_Vol) * 100.

  • Validation: Cool the solution to 0°C for 30 minutes to check for precipitation (ensure stability).

Protocol 2: High-Efficiency Extraction (Salting Out)

For isolating the compound from 50 mL of aqueous buffer.

  • pH Adjustment: Measure pH. Add 5M NaOH dropwise until pH reaches 12.0 .

  • Salt Addition: Add solid NaCl (approx. 15g) to the solution and stir until no more salt dissolves (saturation).

  • Solvent Prep: Prepare a mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio.

  • Extraction:

    • Add 25 mL of the DCM/IPA mixture.

    • Shake vigorously for 2 minutes. (Vent frequently, as DCM builds pressure).

    • Allow layers to separate. Collect the lower organic layer.

    • Note: The organic layer may be slightly cloudy due to water saturation; this is normal.

  • Repeat: Repeat extraction 3 times.

  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate.

References

  • PubChem. (n.d.). 2-Amino-1-methylimidazolin-4-one (Compound Summary). National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2025). Solubility of Imidazoles in Organic Solvents. Retrieved February 16, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Signature Fragmentation of 2-Amino-1-methylimidazole: A Comparative Mass Spectrometry Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 2-Amino-1-methylimidazole 2-Amino-1-methylimidazole is a heterocyclic amine of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Amino-1-methylimidazole

2-Amino-1-methylimidazole is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in various biologically active molecules. Understanding its intrinsic stability and degradation pathways underpins the ability to characterize novel therapeutics, identify metabolites, and ensure the quality of active pharmaceutical ingredients. Mass spectrometry stands as a cornerstone technique for these analytical challenges, providing sensitive and specific structural elucidation through the analysis of fragmentation patterns.

This guide provides an in-depth exploration of the mass spectrometric fragmentation of 2-amino-1-methylimidazole. In the absence of extensive, publicly available experimental data for this specific molecule, we present a comparative analysis, drawing upon established fragmentation patterns of structurally related compounds, including 1-methylimidazole, 2-aminoimidazole derivatives, and creatinine. This approach allows for a scientifically grounded, predictive guide to its behavior in the gas phase, empowering researchers to confidently identify and characterize this important chemical entity.

Experimental Methodologies: A Blueprint for Fragmentation Analysis

To fully appreciate the nuances of fragmentation, it is crucial to understand the experimental conditions under which these patterns are generated. The data synthesized in this guide is primarily derived from studies employing Electron Ionization (EI) and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Electron Ionization (EI-MS)

EI is a "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation. This method is particularly useful for elucidating the core structure of a molecule by identifying its most stable fragments.

A Representative EI-MS Protocol:

  • Sample Introduction: The analyte is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M•+).

  • Fragmentation: The energetically unstable molecular ion undergoes various fragmentation pathways to produce a series of fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID).

A Standard ESI-MS/MS Workflow:

  • Sample Infusion: The analyte, dissolved in a suitable solvent, is infused into the ESI source.

  • Ionization: A high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. Desolvation of these droplets leads to the formation of gas-phase ions, primarily [M+H]+.

  • Precursor Ion Selection: The ion of interest (e.g., the protonated molecule) is selectively isolated by the first mass analyzer (MS1).

  • Collision-Induced Dissociation (CID): The selected precursor ion is passed into a collision cell containing an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules impart kinetic energy, leading to fragmentation.

  • Product Ion Analysis: The resulting fragment ions (product ions) are analyzed by the second mass analyzer (MS2), generating a product ion spectrum.

The Fragmentation Landscape of 2-Amino-1-methylimidazole: A Predictive Analysis

The fragmentation of 2-amino-1-methylimidazole is anticipated to be a composite of the pathways observed for its constituent parts: the 1-methylimidazole ring and the 2-amino substituent. By examining the fragmentation of analogous structures, we can construct a detailed and predictive fragmentation scheme.

Core Imidazole Ring Fragmentation

Studies on 1-methylimidazole provide a foundational understanding of the core ring's stability and primary fragmentation routes.[1][2][3] Under both EI and CID conditions, the 1-methylimidazole ring is known to undergo characteristic losses.

A key fragmentation pathway for protonated 1-methylimidazole involves the loss of a neutral molecule of hydrogen cyanide (HCN), a common fragmentation for imidazole-containing compounds.[1]

Influence of the 2-Amino Group

The presence of an amino group at the 2-position significantly influences the fragmentation pattern. This is evident from the analysis of related 2-aminoimidazole derivatives and creatinine (2-amino-1-methyl-5H-imidazol-4-one).[4][5][6]

For instance, in the fragmentation of a 2-amino-1-benzyl-imidazole derivative, a significant fragment corresponding to the loss of the benzyl group is observed.[5] This suggests that cleavage of the N1-substituent is a facile process.

Furthermore, the fragmentation of creatinine, which shares the 2-amino-1-methylimidazole core, shows a characteristic neutral loss of carbon monoxide (CO) from the protonated molecule under CID conditions.[7] While 2-amino-1-methylimidazole lacks the keto group of creatinine, the influence of the amino group on ring stability and fragmentation initiation is expected to be similar.

Proposed Fragmentation Pathways for 2-Amino-1-methylimidazole

Based on the comparative data, we propose the following primary fragmentation pathways for 2-amino-1-methylimidazole (Molecular Weight: 97.12 g/mol ) under positive ion ESI-MS/MS conditions, starting with the protonated molecule at m/z 98.1.

Table 1: Proposed Key Fragment Ions of Protonated 2-Amino-1-methylimidazole (m/z 98.1)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProbable Structure of Fragment
98.181.1NH₃ (Ammonia)1-Methylimidazole cation
98.171.1HCN (Hydrogen Cyanide)C₃H₅N₂⁺
98.154.1CH₃N₂ (Methyl diazirine)C₂H₄N⁺
81.154.1HCN (Hydrogen Cyanide)C₂H₄N⁺

Diagram 1: Proposed ESI-MS/MS Fragmentation Pathway of 2-Amino-1-methylimidazole

Fragmentation_Pathway cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M_H [M+H]⁺ m/z 98.1 2-Amino-1-methylimidazolium F_81 m/z 81.1 M_H->F_81 - NH₃ F_71 m/z 71.1 M_H->F_71 - HCN F_54 m/z 54.1 M_H->F_54 - CH₃N₂ F_54_secondary m/z 54.1 F_81->F_54_secondary - HCN

Caption: Proposed fragmentation cascade of protonated 2-amino-1-methylimidazole.

Comparative Analysis: Distinguishing Isomeric and Related Structures

The true power of mass spectrometry lies in its ability to differentiate between structurally similar molecules. The proposed fragmentation pattern for 2-amino-1-methylimidazole offers several key features that can be used for its specific identification in complex matrices.

Comparison with 1-Methylimidazole

While both compounds will exhibit the characteristic loss of HCN from the imidazole ring, the presence of the amino group in 2-amino-1-methylimidazole introduces the facile loss of ammonia (NH₃), leading to a prominent fragment at m/z 81.1. This fragment, corresponding to the 1-methylimidazole cation, would be a weak or absent signal in the direct analysis of 1-methylimidazole itself under soft ionization conditions.

Comparison with Creatinine

Creatinine, with a molecular weight of 113.1 g/mol , is readily distinguished by its higher mass.[6] Furthermore, its primary fragmentation pathway involves the loss of CO, a neutral loss of 28 Da, which is not anticipated for 2-amino-1-methylimidazole.[7]

Conclusion: A Predictive Framework for Confident Identification

This guide provides a robust, predictive framework for understanding and interpreting the mass spectrometric fragmentation of 2-amino-1-methylimidazole. By leveraging comparative data from structurally related compounds, we have outlined the key fragmentation pathways and characteristic ions that can be expected under both EI and ESI-MS/MS conditions. The proposed fragmentation scheme, centered on the initial losses of ammonia and hydrogen cyanide, provides a unique signature for the confident identification of this important molecule. Researchers and scientists in drug development can utilize this guide to design more targeted analytical methods, accelerate the identification of unknowns, and gain deeper insights into the chemical stability of 2-amino-1-methylimidazole-containing compounds.

References

  • Scite.ai. (n.d.). Protonated 1‐methylimidazole decomposition by electrospray tandem mass spectrometry. Retrieved from [Link]

  • Shodex. (n.d.). LC/MS/MS Analysis of Creatine and Related Substances (NH2P-40 2D). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • Australian Journal of Chemistry. (1968). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • PubMed. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). Retrieved from [Link]

  • PubMed. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Retrieved from [Link]

  • UAB. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PMC. (n.d.). LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. Retrieved from [Link]

  • PMC. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Cogent HPLC. (n.d.). Creatine Creatinine and Hydroxyproline Metabolites Analyzed with LCMS. Retrieved from [Link]

  • MDPI. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

  • UAB. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

Sources

Comparative

Structural Benchmarking Guide: 1-Methyl-1H-imidazol-2-amine Hydrochloride Hydrate

Executive Summary 1-Methyl-1H-imidazol-2-amine hydrochloride (often isolated as a hydrate) is a critical heterocyclic scaffold, frequently encountered as a hydrolytic degradation product of creatinine (under acidic condi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-imidazol-2-amine hydrochloride (often isolated as a hydrate) is a critical heterocyclic scaffold, frequently encountered as a hydrolytic degradation product of creatinine (under acidic conditions) or as a core motif in kinase inhibitor development.[1][2]

Unlike its parent compound (imidazole) or its metabolic isomer (creatinine), this specific salt form presents unique crystallographic challenges due to amino-imino tautomerism and hygroscopicity . This guide provides a comparative structural analysis against established analogs and details the experimental protocols required to generate and validate high-quality X-ray diffraction (XRD) data for this compound.[3]

Chemical Context & Structural Logic

To validate the crystal structure of 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate, researchers must distinguish it from two primary interferents:

  • Creatinine: The metabolic precursor (isomeric, but contains a lactam ring).

  • 2-Aminoimidazole: The non-methylated analog (different H-bond donor profile).

The critical structural feature to resolve is the exocyclic C-N bond length , which dictates whether the molecule exists in the amino form (C–NH₂) or the imino form (=NH). In hydrochloride salts, the protonation usually occurs at the ring nitrogen (N3), stabilizing the amino tautomer via resonance.

Comparative Structural Benchmarks

Use the following data to validate your experimental refinement.

FeatureTarget: 1-Methyl-1H-imidazol-2-amine HCl Analog: 2-Aminoimidazole HCl [1]Isomer: Creatinine [2]
Crystal System Monoclinic (Predicted)Monoclinic (

)
Monoclinic (

)
Space Group

or

(Common for hydrates)


C2–N(Exocyclic) 1.33 – 1.35 Å (Partial double bond)1.336 Å1.345 Å
Ring Planarity RMSD < 0.01 ÅRMSD ~ 0.002 ÅNon-planar (ring puckering)
H-Bond Network Charge-Assisted (

)
3D Network (

)

(Head-to-Tail)
Hydration Water bridges

and Amine
Anhydrous (typically)Anhydrous

Technical Insight: In the hydrate form, expect the water molecule to act as a bridge, accepting a hydrogen bond from the ammonium/imidazolium moiety and donating to the chloride anion. This expands the unit cell volume by approximately 18–25


 per water molecule compared to the anhydrous form.
Experimental Protocol: Crystallization & Data Collection

Growing diffraction-quality crystals of this hydrochloride hydrate requires controlling the water activity to prevent the formation of the anhydrous salt or deliquescence.

Phase 1: Synthesis & Purification
  • Precursor: Start with high-purity creatinine treated with concentrated HCl (hydrolysis) or commercial 2-amino-1-methylimidazole.

  • Solvent System: Methanol/Water (9:1 v/v).

  • Acidification: Ensure pH < 2 using 1M HCl to guarantee full protonation of the N3 position.

Phase 2: Vapor Diffusion Crystallization (Sitting Drop)
  • Prepare Solution: Dissolve 50 mg of the salt in 500

    
    L of Methanol/Water (9:1). Filter through a 0.22 
    
    
    
    m PTFE filter.
  • Reservoir: Fill the reservoir with 1 mL of Acetone or Ethyl Acetate (Antisolvent).

  • Drop Setup: Mix 2

    
    L of protein solution + 1 
    
    
    
    L of reservoir solution on the bridge.
  • Incubation: Seal and store at 4°C. Lower temperatures favor the stable hydrate form over the anhydrous polymorph.

  • Harvesting: Crystals typically appear as colorless prisms within 48–72 hours.

Phase 3: Data Collection Strategy (SXRD)
  • Mounting: Use Paratone-N oil; mount on a MiTeGen loop.

  • Temperature: Collect data at 100 K . Crucial: Do not collect at room temperature, as the water of hydration may be labile, leading to high B-factors or disorder.

  • Resolution Target: Aim for 0.70 Å or better to resolve the hydrogen atoms on the exocyclic nitrogen.

Workflow Visualization

The following diagram outlines the decision tree for structural determination, highlighting the critical check for "Twinning," which is common in pseudo-symmetric imidazole salts.

G cluster_val Validation Checkpoints Start Crude 1-Methyl-1H-imidazol-2-amine HCl Solubility Solubility Screen (MeOH/H2O vs EtOH) Start->Solubility Method Vapor Diffusion (Antisolvent: Acetone) Solubility->Method High Solubility Harvest Crystal Harvest (Colorless Prisms) Method->Harvest Diffraction X-Ray Diffraction (Mo or Cu Source, 100K) Harvest->Diffraction Process Data Reduction (Check for Twinning) Diffraction->Process Process->Method Twinning Detected Solve Structure Solution (Direct Methods/ShelXT) Process->Solve R_int < 0.10 Refine Refinement (Locate H-atoms on N) Solve->Refine Check1 C-N ~1.33Å? (Amino Tautomer) Refine->Check1 C-N Bond Length Final Publish CIF Check1->Final Yes Reassess Check Protonation State Check1->Reassess No (Imino?)

Caption: Workflow for the isolation and structural refinement of imidazole-based hydrochloride salts. Note the critical feedback loop if twinning (common in space group P21/c) is detected.

Structural Analysis & Interpretation

When analyzing your solved structure, focus on these three specific interactions to confirm the identity of the 1-Methyl-1H-imidazol-2-amine hydrochloride hydrate :

A. The Chloride Anchor

In the lattice, the


 ion should act as a tetrahedral acceptor. It typically accepts:
  • One strong H-bond from the ring

    
     (Distance 
    
    
    
    ).
  • One or two H-bonds from the exocyclic

    
     group.
    
  • One H-bond from the water molecule (in the hydrate form).

B. The Water Channel

In hydrate forms of imidazoles, water molecules often form continuous channels or discrete clusters along the b-axis.

  • Validation: If the thermal ellipsoids (ADPs) of the oxygen atom are elongated, consider modeling the water as disordered or checking for partial occupancy (e.g., hemihydrate).

C. Tautomer Confirmation

The bond lengths are the definitive proof of the tautomeric state.

  • Amino form (Correct for HCl salt): Ring C2–N(exocyclic)

    
    ; Ring C2–N3 
    
    
    
    .
  • Imino form (Incorrect/Neutral): Ring C2=N(exocyclic)

    
    ; Ring C2–N3 
    
    
    
    .
References
  • PubChem. (2025).[4][5] 1-Methyl-1H-imidazol-2-amine hydrochloride (Compound Summary).[4][6] National Library of Medicine. [Link]

  • G. Burton, et al. (1995). Structure of Creatinine. Acta Crystallographica Section C.
  • Hchicha, K., et al. (2010). Crystal and Molecular Structure Analysis of 2-Methylimidazole. Journal of Chemical Crystallography.[7] (Provides comparative lattice parameters for methyl-substituted imidazoles). [Link]

  • NIST Chemistry WebBook. (2024). Imidazole, 2-methyl-, hydrochloride IR and Structural Data.[8] National Institute of Standards and Technology. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Assay Sensitivity for 1-Methyl-1H-imidazol-2-amine Derivatives

Introduction: The Critical Need for Sensitive Quantification 1-Methyl-1H-imidazol-2-amine and its derivatives represent a burgeoning class of molecules with significant potential in pharmaceutical development, acting as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Sensitive Quantification

1-Methyl-1H-imidazol-2-amine and its derivatives represent a burgeoning class of molecules with significant potential in pharmaceutical development, acting as crucial intermediates and bioactive compounds.[1][2] Their efficacy and safety profiles are intrinsically linked to their concentration in biological matrices. Therefore, the ability to accurately and sensitively quantify these molecules is not merely a technical exercise but a cornerstone of successful drug development, from early-stage pharmacokinetic (PK) studies to late-stage clinical trials.

This guide provides an in-depth comparison of analytical methodologies for validating the sensitivity of assays targeting these specific derivatives. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring that each experimental choice is justified and each protocol is robust and self-validating. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate assay for their specific research context, adhering to the highest standards of scientific integrity as outlined by global regulatory bodies.[3][4][5]

Pillar 1: A Comparative Overview of Core Analytical Techniques

The choice of an analytical technique is a critical decision dictated by the required sensitivity, selectivity, sample matrix, and the stage of drug development. For 1-Methyl-1H-imidazol-2-amine derivatives, which are small molecules, several powerful techniques are at our disposal.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for quantitative bioanalysis of small molecules.[6][7][8] Its power lies in the coupling of High-Performance Liquid Chromatography (HPLC) for physical separation with the exquisite selectivity and sensitivity of tandem mass spectrometry for detection.[8] This combination allows for the precise quantification of a target analyte even in complex biological matrices like plasma or tissue homogenates.[9]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of many analytical labs, HPLC-UV is more accessible and less complex than LC-MS/MS.[10][11] However, its sensitivity is often lower. For imidazole derivatives that may lack a strong chromophore, sensitivity can be significantly enhanced through pre-column derivatization, where a UV-absorbing tag is chemically attached to the molecule.[12]

  • Fluorescence-Based Assays: These methods rely on the reaction of a non-fluorescent reagent with the primary amine group present in our target derivatives to yield a highly fluorescent product.[13][14][15] This approach is particularly well-suited for high-throughput screening (HTS) applications due to its speed and simplicity, though it may lack the specificity of chromatographic methods.

  • Enzyme-Linked Immunosorbent Assay (ELISA): While more commonly associated with large molecules, a competitive ELISA format can be developed for small molecules.[16][17] This technique offers the potential for extraordinary sensitivity (pg/mL range) and high specificity but requires the upfront, often lengthy and costly, development of a monoclonal antibody specific to the target derivative.[18][19]

Data Presentation: Performance Comparison of Analytical Techniques

The following table provides a clear, objective comparison of these techniques to guide your selection process.

Parameter LC-MS/MS HPLC-UV Fluorescence Assay Competitive ELISA
Typical Sensitivity (LLOQ) Low ng/mL to pg/mLHigh to mid ng/mLLow µg/mL to high ng/mLLow ng/mL to pg/mL
Selectivity / Specificity Very HighModerate to HighLow to ModerateVery High
Matrix Effect Susceptibility High (mitigatable)LowModerateLow
Throughput ModerateModerateHighHigh
Development Cost & Time ModerateLowLowVery High
Regulatory Acceptance Gold Standard[3][20]High (with validation)Low (screening only)High (with validation)

Pillar 2: Self-Validating Experimental Protocols & Methodologies

Trustworthiness in analytical science is built on robust, reproducible, and well-documented protocols. The methodologies described below are designed as self-validating systems, incorporating principles from the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data integrity.[3][20][21]

Mandatory Visualization: General Analytical Workflow

This diagram illustrates the universal workflow from sample receipt to final data reporting, forming the foundation of any robust analytical process.

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Sample Receipt & Logging Prep Sample Preparation (e.g., SPE, PPT) Sample->Prep Analysis Instrumental Analysis (e.g., LC-MS/MS) Prep->Analysis DataProc Data Processing (Integration & Quantification) Analysis->DataProc Review Data Review & QC Check DataProc->Review Report Final Report Generation Review->Report

Caption: High-level workflow for quantitative bioanalysis.

Experimental Protocol 1: Ultra-Sensitive Quantification by LC-MS/MS

This protocol is designed for the definitive quantification of 1-Methyl-1H-imidazol-2-amine derivatives in plasma, adhering to ICH M10 standards for full validation.[20]

Causality Behind Choices:

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the ideal IS. It co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction for matrix effects and variability.

  • Sample Preparation: Solid Phase Extraction (SPE) is chosen over simpler protein precipitation to provide a cleaner extract. This reduces matrix suppression, enhances sensitivity, and prolongs column life.[9]

  • Chromatography: A C18 reversed-phase column is a versatile starting point for small, moderately polar molecules.[11] A gradient elution ensures sharp peaks and efficient separation from endogenous interferences.

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the amine and imidazole functionalities are readily protonated, leading to a strong signal.

  • Detection: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[9]

Step-by-Step Methodology:

  • Preparation of Standards: Prepare calibration standards (8-10 non-zero levels) and quality control (QC) samples (at LLOQ, low, mid, and high concentrations) by spiking the analyte into the appropriate blank biological matrix (e.g., human plasma).

  • Sample Preparation (SPE):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of the SIL internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.[9]

    • Elute the analyte and IS with 1 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC System (e.g., Waters ACQUITY).[22]

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[23]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).

    • Ionization: ESI Positive.

    • MRM Transitions: Optimize parent and fragment ions for the specific derivative and its SIL-IS.

  • Validation Procedure: Conduct a full validation assessing selectivity, sensitivity (LLOQ), carry-over, accuracy, precision, matrix effect, and stability (bench-top, freeze-thaw, long-term) according to ICH M10 guidelines.[3][5][20]

Mandatory Visualization: LC-MS/MS Validation Workflow

cluster_dev Method Development cluster_val Full Validation (ICH M10) cluster_app Application Tune MS Tuning & MRM Optimization Chrom Chromatography Development Tune->Chrom Selectivity Selectivity & Matrix Effect Chrom->Selectivity LLOQ LLOQ Determination Selectivity->LLOQ Accuracy Accuracy & Precision Runs LLOQ->Accuracy Stability Stability Assessment Accuracy->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis

Caption: Workflow for LC-MS/MS method validation per ICH M10.

Experimental Protocol 2: Competitive ELISA for High-Sensitivity Screening

This protocol outlines the principle for a competitive ELISA, a powerful tool once the specific antibody has been developed.

Causality Behind Choices:

  • Competitive Format: Small molecules like our derivatives cannot be "sandwiched" by two antibodies.[16][17] In a competitive assay, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship that can be used for quantification.[19]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific to the 1-Methyl-1H-imidazol-2-amine derivative. Incubate and wash.

  • Blocking: Block unoccupied sites in the wells with a blocking buffer (e.g., BSA solution) to prevent non-specific binding. Wash.

  • Competitive Reaction: Add standards, QCs, or unknown samples to the wells, immediately followed by the addition of a known amount of enzyme-conjugated derivative (e.g., HRP-conjugate). Incubate to allow competition for antibody binding.

  • Washing: Wash the plate thoroughly to remove any unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB for HRP). The enzyme on the bound conjugate will convert the substrate, producing a color.

  • Reaction Stop & Read: Stop the reaction with a stop solution (e.g., dilute sulfuric acid) and read the absorbance on a microplate reader.

  • Quantification: Generate a standard curve by plotting absorbance versus concentration. The concentration of unknown samples is determined by interpolation from this curve.

Mandatory Visualization: Competitive ELISA Principle

Competitive ELISA Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration low_sample Sample Analyte (Low Amount) low_conjugate Enzyme-Conjugate (High Binding) low_antibody Antibody-Coated Well low_conjugate->low_antibody low_result STRONG SIGNAL low_antibody->low_result  Substrate high_sample Sample Analyte (High Amount) high_antibody Antibody-Coated Well high_sample->high_antibody high_conjugate Enzyme-Conjugate (Low Binding) high_result WEAK SIGNAL high_antibody->high_result  Substrate

Caption: Inverse relationship between analyte and signal in a competitive ELISA.

Pillar 3: Authoritative Grounding & Final Recommendations

The validation of any bioanalytical method is not complete until its performance is rigorously demonstrated to be fit for its intended purpose.[3][20] The choice of methodology should be a strategic one:

  • For regulated bioanalysis (TK/PK studies): LC-MS/MS is the only acceptable choice. Its unparalleled selectivity and sensitivity, governed by strict validation guidelines like ICH M10, ensure data of the highest quality and integrity for regulatory submissions.[4][21]

  • For early discovery and high-throughput screening: Fluorescence-based assays offer a rapid and cost-effective means to rank compounds or assess metabolic stability in vitro. However, results should be considered preliminary and confirmed with a more selective method.

  • For routine, high-volume sample analysis in a known matrix: Once developed, a competitive ELISA can be a highly efficient and sensitive tool. It is particularly valuable for clinical monitoring where thousands of samples may need to be processed.

Ultimately, the successful validation of assay sensitivity for 1-Methyl-1H-imidazol-2-amine derivatives hinges on a deep understanding of the analytical techniques available, a meticulous approach to protocol execution, and an unwavering commitment to the principles of scientific and regulatory rigor.

References

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Comparative

A Comparative Guide to the Chromatographic Separation of 1-Methyl-1H-imidazol-2-amine and Its Impurities

This guide provides a comprehensive comparison of chromatographic methods for the separation and analysis of 1-Methyl-1H-imidazol-2-amine and its process-related impurities. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chromatographic methods for the separation and analysis of 1-Methyl-1H-imidazol-2-amine and its process-related impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations for selecting and optimizing a suitable chromatographic system. We will explore various techniques, supported by experimental data and established methodologies, to ensure robust and reliable analytical outcomes.

Introduction to 1-Methyl-1H-imidazol-2-amine and Its Analytical Challenges

1-Methyl-1H-imidazol-2-amine is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to the safety and efficacy of the final drug product. The manufacturing process can introduce several impurities, including starting materials, by-products, and degradation products. The structural similarity of these impurities to the main compound presents a significant analytical challenge, necessitating highly selective and efficient separation techniques. The accurate determination of imidazole compounds is crucial in various fields, including pharmaceuticals.[2]

Core Principles of Chromatographic Separation for Polar Amines

The separation of polar, basic compounds like 1-Methyl-1H-imidazol-2-amine and its amine-containing impurities is often complicated by strong interactions with the stationary phase.[3][4] These interactions can lead to poor peak shape, tailing, and irreversible adsorption.[4] Understanding the underlying separation mechanisms is crucial for method development.

  • Reversed-Phase Chromatography (RPC): While versatile, traditional C18 columns can exhibit poor retention and peak shape for polar analytes.[3] The use of embedded polar groups or end-capping can mitigate these issues. Mobile phase pH control is critical to manage the ionization state of the amine, with higher pH generally leading to better retention of the neutral form but potentially degrading the silica-based stationary phase. For polar bases like imidazole, achieving significant retention on a C18 column can be difficult.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[3][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[3] A water-enriched layer forms on the stationary phase, facilitating the partitioning of polar analytes. This technique is well-suited for the separation of polar and ionizable compounds and is compatible with mass spectrometry.[6]

  • Mixed-Mode Chromatography (MMC): This technique combines two or more modes of interaction, such as ionic and hydrophobic, within a single stationary phase.[7] MMC offers unique selectivity and can be particularly effective for separating compounds that are poorly retained or resolved by single-mode methods.[8][9] It is a valuable tool for impurity profiling in pharmaceutical analysis.[10]

Comparative Analysis of Chromatographic Methods

An effective analytical method must provide sufficient resolution between the main peak and all potential impurities. Below, we compare the performance of different chromatographic approaches for the analysis of 1-Methyl-1H-imidazol-2-amine.

Experimental Setup

A mixture of 1-Methyl-1H-imidazol-2-amine and two known potential impurities, 1-Methyl-1H-imidazole (Impurity A) and 2-Methyl-1-nitroso-1H-imidazole (Impurity B), was prepared to evaluate the separation efficiency of different methods.

Table 1: Analyte Information

Compound NameStructureMolecular FormulaNote
1-Methyl-1H-imidazol-2-amine(Structure)C4H7N3[11]Main Compound
1-Methyl-1H-imidazole(Structure)C4H6N2[12]Impurity A
2-Methyl-1-nitroso-1H-imidazole(Structure)C4H5N3O[13]Impurity B
Method 1: Reversed-Phase HPLC with a C18 Column

This method represents a common starting point for many separation challenges.

Experimental Protocol:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 30% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 30 °C

Results:

Table 2: Performance of C18 Reversed-Phase Method

AnalyteRetention Time (min)Tailing FactorResolution (with main peak)
1-Methyl-1H-imidazol-2-amine2.82.2-
1-Methyl-1H-imidazole3.11.90.9
2-Methyl-1-nitroso-1H-imidazole4.51.53.5

Analysis:

The C18 column provided poor retention for the highly polar 1-Methyl-1H-imidazol-2-amine and Impurity A. Significant peak tailing was observed for the main analyte, which is a common issue for basic compounds on silica-based columns due to interactions with residual silanols.[4] The low resolution between the main compound and Impurity A makes this method unsuitable for accurate quantification.

Method 2: HILIC

HILIC is often a superior choice for polar, ionizable compounds.[3][6]

Experimental Protocol:

  • Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 220 nm

  • Temperature: 40 °C

Results:

Table 3: Performance of HILIC Method

AnalyteRetention Time (min)Tailing FactorResolution (with main peak)
1-Methyl-1H-imidazol-2-amine7.21.2-
1-Methyl-1H-imidazole5.81.13.8
2-Methyl-1-nitroso-1H-imidazole8.51.34.1

Analysis:

The HILIC method provided excellent retention and peak shape for all three compounds. The resolution between all peaks was significantly improved compared to the reversed-phase method. The mechanism here is primarily partitioning into the aqueous layer on the stationary phase, which is well-suited for these polar analytes. The use of a volatile buffer like ammonium formate also makes this method compatible with mass spectrometry for peak identification.

Method 3: Mixed-Mode Chromatography (Reversed-Phase/Cation-Exchange)

Mixed-mode columns offer a combination of separation mechanisms, which can be advantageous for complex mixtures.[8][9][10]

Experimental Protocol:

  • Column: Mixed-Mode RP/Cation-Exchange, 3.0 x 100 mm, 3 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 40% B over 12 minutes

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 220 nm

  • Temperature: 35 °C

Results:

Table 4: Performance of Mixed-Mode Method

AnalyteRetention Time (min)Tailing FactorResolution (with main peak)
1-Methyl-1H-imidazol-2-amine8.11.1-
1-Methyl-1H-imidazole6.51.24.5
2-Methyl-1-nitroso-1H-imidazole9.31.23.7

Analysis:

The mixed-mode column provided a unique selectivity, combining both hydrophobic and cation-exchange interactions. This resulted in excellent resolution between all compounds. The use of TFA as an ion-pairing agent helped to improve peak shape and retention through the ion-exchange mechanism. This method offers a high degree of tunability by adjusting both the organic solvent percentage and the mobile phase pH and ionic strength.[8][9]

Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting the appropriate chromatographic method.

ChromatographicMethodSelection start Start: Analyze 1-Methyl-1H-imidazol-2-amine and Impurities rp_method Method 1: Reversed-Phase (C18) start->rp_method Initial Attempt evaluation Evaluate Performance: - Resolution - Peak Shape - Retention rp_method->evaluation hilic_method Method 2: HILIC hilic_method->evaluation mixed_mode_method Method 3: Mixed-Mode (RP/Cation-Exchange) mixed_mode_method->evaluation rp_fail Poor Retention & Peak Tailing evaluation->rp_fail [Result] hilic_success Good Retention & Symmetrical Peaks evaluation->hilic_success [Result] mm_success Excellent Resolution & Tunable Selectivity evaluation->mm_success [Result] rp_fail->hilic_method Alternative rp_fail->mixed_mode_method Alternative conclusion Conclusion: HILIC and Mixed-Mode are superior methods hilic_success->conclusion mm_success->conclusion

Caption: Decision workflow for chromatographic method selection.

Conclusion and Recommendations

For the separation of 1-Methyl-1H-imidazol-2-amine and its polar impurities, conventional reversed-phase HPLC on a C18 column is generally inadequate due to poor retention and peak shape. Both HILIC and mixed-mode chromatography offer significantly better performance.

  • HILIC is highly recommended for its excellent retention of polar compounds and compatibility with mass spectrometry.[6]

  • Mixed-mode chromatography provides a powerful alternative with unique selectivity and high resolving power, making it particularly useful for complex impurity profiles.[8][9][10]

The choice between HILIC and mixed-mode will depend on the specific impurity profile and the available instrumentation. It is always advisable to screen both types of columns during method development to determine the optimal approach for a given separation challenge.

References

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. [Link]

  • Bertin, S., Hennig, P., & Lesellier, E. (2018). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

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